Anti-Proliferative Profile: GA-G Exhibits Moderate, Cell-Selective Cytostasis in Contrast to Potent Cytotoxicity of Ganoderenic Acid D
In a direct head-to-head comparison of seven purified triterpenoids from G. lucidum, Ganoderic Acid G (GA-G) was characterized as 'relatively non-cytotoxic' against Hep G2, HeLa, and Caco-2 cell lines, a stark contrast to the most cytotoxic compound in the study, ganoderenic acid D [1]. While ganoderenic acid D demonstrated potent IC50 values ranging from 0.14 to 0.26 mg/mL across these lines, GA-G exhibited significantly weaker activity. This is further supported by cross-study comparable data showing GA-G inhibits HepG2 and A549 cell proliferation with IC50 values of 32.5 µM and 41.8 µM, respectively . This positions GA-G as a moderate, cell-line selective agent, rather than a potent, broad-spectrum cytotoxin.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | HepG2: 32.5 µM; A549: 41.8 µM; 'Relatively non-cytotoxic' in direct comparison to ganoderenic acid D [REFS-1, REFS-2]. |
| Comparator Or Baseline | Ganoderenic acid D: HepG2 IC50 = 0.14 mg/mL (approx. 260 nM); HeLa IC50 = 0.18 mg/mL; Caco-2 IC50 = 0.26 mg/mL [1]. |
| Quantified Difference | GA-G is orders of magnitude less potent than ganoderenic acid D in these cell lines. IC50 values are in the mid-micromolar range for GA-G versus low nanomolar for the comparator. |
| Conditions | Human cancer cell lines (Hep G2, HeLa, Caco-2, A549) assessed by MTT or similar viability assays following 24-48h treatment [REFS-1, REFS-2]. |
Why This Matters
This data justifies procurement of GA-G specifically for studies where a moderate cytostatic effect or a non-cytotoxic control from the same chemical class is required, as opposed to the potent apoptosis induction triggered by ganoderenic acid D.
- [1] Ruan, W., Wei, Y., & Popovich, D. G. (2014). Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth. Natural Product Research, 28(24), 2264-2272. View Source
